![molecular formula C20H20ClFN2O3 B3017357 Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234880-92-2](/img/structure/B3017357.png)
Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Anticancer Properties
Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s structural features may interact with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Fungicidal Activity
Studies have suggested that derivatives of piperidine compounds, including Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate, possess fungicidal properties. These compounds could be effective against fungal pathogens, such as Sclerotinia sclerotiorum, a notorious plant pathogen causing white mold disease. Further research is needed to optimize their efficacy and safety .
Anti-HIV Potential
Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV activity. Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate might interact with viral enzymes or receptors, potentially inhibiting HIV replication. Molecular docking studies could shed light on its mode of action .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar in structure to our compound, were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer progression. Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate may exhibit similar dual kinase inhibition properties .
Antibacterial Potential
Piperidine derivatives have been explored for their antibacterial activity. While specific studies on our compound are limited, its structural features suggest it could interfere with bacterial cell membranes or essential enzymes. Investigating its antibacterial spectrum and mechanism of action would be valuable .
Safety and Hazards
Future Directions
Given the role of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate and similar compounds in the synthesis of synthetic opioids, future research may focus on developing safer alternatives or improving the safety and efficacy of these compounds . The international control of precursors used in illicit fentanyl manufacture could also impact future directions .
properties
IUPAC Name |
phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKPHFPMBGBDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate |
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